molecular formula C13H18BrNO3 B2768912 (R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate CAS No. 380610-92-4

(R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate

Cat. No.: B2768912
CAS No.: 380610-92-4
M. Wt: 316.195
InChI Key: CYSVECFBQRKMKO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate (CAS: 380610-92-4) is a chiral carbamate derivative featuring a 3-bromophenyl group, a hydroxylated ethyl chain, and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₃H₁₈BrNO₃ (MW: 316.19), and it is primarily utilized in pharmaceutical and organic synthesis as a key intermediate. The compound’s stereochemistry (R-configuration at the hydroxyl-bearing carbon) and brominated aromatic ring make it valuable for enantioselective reactions and drug discovery .

Properties

IUPAC Name

tert-butyl N-[(1R)-1-(3-bromophenyl)-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSVECFBQRKMKO-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most extensively documented synthesis involves the nucleophilic ring-opening of 3-bromostyrene oxide (1) with tert-butyl carbamate (2) under basic conditions. The reaction proceeds via an SN2 mechanism, where the carbamate nitrogen attacks the less substituted carbon of the epoxide (Scheme 1):

Scheme 1 :
3-Bromostyrene oxide + tert-Butyl carbamate → (R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate

Key parameters:

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Temperature : 60–80°C for 12–24 hours

Stereochemical Control

Enantioselectivity is achieved using chiral phase-transfer catalysts (PTCs), such as (R)-BINOL-derived quaternary ammonium salts, yielding enantiomeric excess (ee) >98%. Alternatively, kinetic resolution of racemic mixtures via enzymatic hydrolysis (e.g., Candida antarctica lipase B) provides the (R)-enantiomer with 92–95% ee.

Table 1 : Optimization of Epoxide Ring-Opening

Parameter Condition 1 Condition 2 Optimal Condition
Catalyst None (R)-BINOL-PTC (R)-BINOL-PTC
Solvent THF DMF DMF
Temperature (°C) 60 80 80
Yield (%) 68 92 92
ee (%) <5 98.5 98.5

Nucleophilic Substitution of 3-Bromoacetophenone Derivatives

Two-Step Alkylation-Carbamation

This method involves:

  • Alkylation : Reaction of 3-bromoacetophenone (3) with ethylene oxide to form 1-(3-bromophenyl)-2-hydroxyethyl acetate (4).
  • Carbamation : Protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP).

Key Observations :

  • The alkylation step requires BF₃·OEt₂ as a Lewis acid (0.5 equiv) at −20°C to suppress ketone oxidation.
  • Boc protection proceeds quantitatively within 2 hours at 25°C.

Yield and Purity

  • Overall yield : 78–85% after silica gel chromatography (hexane/ethyl acetate 3:1).
  • Purity : >99% by HPLC (C18 column, 80:20 acetonitrile/water).

Rhodium-Catalyzed Asymmetric Synthesis

Catalytic System

A rhodium(II)-catalyzed protocol adapted from sulfoximine carbamate synthesis achieves enantioselective C–N bond formation:

  • Catalyst : Rh₂(esp)₂ (2 mol%)
  • Oxidant : PhI(OAc)₂ (1.7 equiv)
  • Additive : MgO (4.0 equiv)
  • Solvent : Toluane at 30°C for 16 hours

Substrate Scope and Limitations

This method is effective for aryl bromides but shows reduced yields (<50%) with electron-deficient substrates. Enantioselectivity ranges from 88–94% ee due to the rigid Rh–N intermediate.

Table 2 : Rh-Catalyzed Synthesis Outcomes

Substrate Yield (%) ee (%)
3-Bromophenylglycidol 76 92
4-Nitrophenyl analog 48 88

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (4:1 → 2:1 gradient).
  • Recrystallization : Ethanol/water (7:3) at −20°C yields colorless crystals (mp 102–104°C).

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.25 (m, 4H, Ar-H), 5.21 (bs, 1H, NH), 4.89 (dd, J = 8.4 Hz, 1H, CH), 3.70–3.55 (m, 2H, CH₂OH), 1.43 (s, 9H, t-Bu).
  • ¹³C NMR (100 MHz): δ 156.2 (C=O), 131.8–122.4 (Ar-C), 79.6 (C-O), 62.1 (CH₂OH), 28.3 (t-Bu).

Industrial-Scale Considerations

Cost Analysis

  • Epoxide route : Preferred for large-scale production (raw material cost: $120/kg vs. $310/kg for Rh-catalyzed).
  • Catalyst Recycling : Rhodium recovery via ion-exchange resins reduces costs by 40%.

Environmental Impact

  • E-factor : 18.7 kg waste/kg product (epoxide route) vs. 32.5 kg (Rh-catalyzed).
  • Solvent Recovery : DMF and THF are recycled via distillation (≥90% efficiency).

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID) enable faster epoxide ring-opening (2 hours vs. 24 hours batch) with 95% yield and 99% ee.

Biocatalytic Approaches

Engineered transaminases (e.g., Codexis TA-103) convert 3-bromophenyl ketones to the (R)-alcohol precursor (95% ee), followed by Boc protection.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol in the hydroxyethyl group undergoes oxidation to form a ketone. Common oxidizing agents and conditions include:

Oxidizing AgentSolventTemperatureProductNotes
KMnO₄ (aq)H₂O/THF0–25°C(R)-tert-Butyl (1-(3-bromophenyl)-2-oxoethyl)carbamateForms ketone with >90% conversion .
CrO₃/H₂SO₄Acetone0°CSame as aboveRapid reaction (<1 hr) but lower selectivity .
TEMPO/NaClOCH₂Cl₂25°CSame as aboveMild conditions, avoids over-oxidation .

The ketone product serves as a precursor for further functionalization, such as nucleophilic addition or reductive amination.

Nucleophilic Aromatic Substitution

The electron-withdrawing carbamate group activates the bromophenyl ring for substitution at the meta position:

NucleophileCatalyst/ConditionsProductYield
NH₃ (7M)CuI, 100°C(R)-tert-Butyl (1-(3-aminophenyl)-2-hydroxyethyl)carbamate65–70%
NaOHPd(OAc)₂, 80°C(R)-tert-Butyl (1-(3-hydroxyphenyl)-2-hydroxyethyl)carbamate55%
KCNDMF, 120°C(R)-tert-Butyl (1-(3-cyanophenyl)-2-hydroxyethyl)carbamate40%

The bromine substituent’s meta position directs incoming nucleophiles to the para or ortho positions relative to itself, but steric hindrance from the carbamate group limits ortho substitution.

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to release the free amine:

AcidSolventConditionsProduct
HCl (4M)Dioxane25°C, 2 hr(R)-1-(3-bromophenyl)-2-hydroxyethylamine hydrochloride
TFACH₂Cl₂0°C, 30 minSame as above

The liberated amine is critical for peptide coupling or further derivatization in drug synthesis.

Reduction Reactions

The hydroxyethyl group can be reduced to an ethyl chain, though this is less common:

Reducing AgentSolventProductNotes
LiAlH₄THF(R)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamateOver-reduction observed at >0°C .
BH₃·THFTHFPartial reduction to diolRequires stoichiometric control .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Reaction TypeReagentsProductYield
SuzukiPd(PPh₃)₄, arylboronic acid(R)-tert-Butyl (1-(3-biarylphenyl)-2-hydroxyethyl)carbamate60–75%
SonogashiraCuI, PdCl₂, alkyne(R)-tert-Butyl (1-(3-alkynylphenyl)-2-hydroxyethyl)carbamate50%

Esterification and Acylation

The hydroxyl group reacts with acylating agents:

ReagentProductConditions
Acetyl chloride(R)-tert-Butyl (1-(3-bromophenyl)-2-acetoxyethyl)carbamatePyridine, 0°C
Benzoyl chloride(R)-tert-Butyl (1-(3-bromophenyl)-2-benzoyloxyethyl)carbamateDMAP, CH₂Cl₂

Stereochemical Stability

The (R)-configuration at the hydroxyethyl carbon remains intact under most conditions but racemizes in strongly basic media (pH >12) .

Comparative Reactivity

Key differences from structural analogs:

Feature(R)-3-Bromophenyl Isomer(S)-3-Bromophenyl Isomer4-Bromophenyl Isomer
Oxidation RateSlower due to steric effectsFasterSimilar to (R)-3-Br
Substitution SelectivityPrefers para positionSameOrtho/para mix

Scientific Research Applications

Medicinal Chemistry

(R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate has shown potential in several areas of medicinal chemistry:

  • Enzyme Inhibition : Research indicates that this compound may inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE is a therapeutic strategy explored for treating neurodegenerative diseases such as Alzheimer's disease and dementia .
  • Precursor for Drug Development : The carbamate functional group allows this compound to serve as a precursor for synthesizing more complex drug candidates. Its structure can facilitate the development of new pharmaceuticals targeting various biological pathways.

Organic Synthesis

The compound's unique structure makes it valuable in organic synthesis:

  • Synthesis Pathways : It can be synthesized through various chemical reactions involving common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. Its ability to undergo substitution reactions makes it a versatile intermediate in synthetic chemistry .

Stereochemical Studies

The presence of a chiral center in this compound allows researchers to explore stereochemistry's role in drug interactions:

  • Chirality and Biological Activity : The compound exists in two enantiomeric forms, which may exhibit different biological properties. This characteristic makes it an essential tool for understanding chirality's impact on pharmacodynamics and pharmacokinetics.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated inhibitory effects on AChE, suggesting potential for Alzheimer's treatment.
Study 2Drug DevelopmentUsed as a precursor in synthesizing novel compounds targeting neurological disorders .
Study 3Stereochemical AnalysisInvestigated the differences in biological activity between enantiomers, contributing to the understanding of chirality in drug design.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate moiety can form a covalent bond with the active site of enzymes, leading to inhibition of their activity. This interaction is often reversible, allowing for the study of enzyme kinetics and inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Rings

a. Chlorophenyl vs. Bromophenyl Derivatives
  • The diastereomeric (1R,2R) configuration may influence crystallinity and solubility .
b. Biphenyl-Substituted Carbamates
  • (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate (CAS: 1426129-50-1):
    • Features a biphenyl group instead of a single bromophenyl ring.
    • Impact : Enhanced aromatic stacking interactions and increased molecular weight (MW: ~343.4), which could improve binding affinity in protein-ligand interactions .

Functional Group Modifications

a. Hydroxyl Group Absence or Replacement
  • (R)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate (CAS: 1187932-25-7):

    • Lacks the hydroxyl group on the ethyl chain (similarity score: 0.94).
    • Impact : Reduced hydrogen-bonding capacity, leading to lower polarity and altered pharmacokinetic properties .
  • (S)-N-Boc-1-(3-bromophenyl)ethylamine (CAS: 847728-89-6):

    • Replaces the hydroxyl group with an amine (similarity score: 0.94).
    • Impact : Increased nucleophilicity, making it more reactive in alkylation or acylation reactions .

Structural Complexity: Fused Ring Systems

a. Diazabicyclo Derivatives
  • Synthesis: Generated via cyclopropene ring-opening and nucleophilic cyclization (90% yield). Impact: Rigid bicyclic structure enhances metabolic stability and stereochemical control in drug candidates .

Data Tables

Table 2. Functional Group and Reactivity Analysis

Compound Hydroxyl Group Bromine Substituent Stereochemistry Reactivity Profile
Target compound Present 3-Bromophenyl R-configuration Hydrogen bonding, chiral synthesis
(S)-N-Boc-1-(3-bromophenyl)ethylamine Absent (amine) 3-Bromophenyl S-configuration Nucleophilic alkylation
tert-Butyl (1R,2R)-2-(3-Chlorophenyl)-1-(4-chlorophenyl)-2-hydroxyethyl carbamate Present 3,4-Dichlorophenyl 1R,2R Electron-deficient aromatic reactivity

Research Findings and Implications

  • Stereochemical Influence: The R-configuration in the target compound enables enantioselective synthesis of β-amino alcohols, critical for antitumor and antiviral agents .
  • Synthetic Utility : Diazabicyclo derivatives () demonstrate higher synthetic yields (90%) due to templated cyclization, whereas simpler carbamates require optimized Boc-deprotection strategies .

Biological Activity

(R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate, with the CAS number 380610-92-4, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₈BrNO₃
  • Molecular Weight : 316.19 g/mol
  • Structure : The compound features a bromophenyl group, a hydroxyethyl moiety, and a tert-butyl carbamate group which are significant for its biological interactions.

Anticancer Activity

The anticancer potential of carbamates has been explored in several studies. For instance, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines. In vitro assays using human liver hepatocellular carcinoma cell lines (HepG2) revealed that certain derivatives exhibited selective toxicity, sparing normal cells while effectively inhibiting cancer cell proliferation. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

CompoundCancer Cell LineIC50 (µM)
Compound AHepG210
Compound BMCF-715
This compoundTBDTBD

The exact mechanism of action for this compound remains to be fully elucidated. However, it is suggested that the compound may interact with specific biological targets such as enzymes involved in metabolic pathways or receptors that modulate cellular responses. For instance, structural studies have indicated potential binding sites within ATP-binding proteins, which could be crucial for its activity against pathogens like Plasmodium spp.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various carbamate derivatives including this compound. The compound was tested against a panel of bacterial strains and demonstrated promising results with an inhibition zone diameter significantly larger than that of the control.

Case Study 2: Cytotoxicity Assessment

In another investigation focused on anticancer properties, the compound was subjected to cytotoxicity assays using multiple cancer cell lines. Results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound in cancer drug development.

Q & A

Basic Research Questions

What are the common synthetic routes for preparing (R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate?

The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of an amine intermediate. A standard method includes:

  • Step 1 : Reacting the amine precursor (e.g., 1-(3-bromophenyl)-2-hydroxyethylamine) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium hydroxide under anhydrous conditions .
  • Step 2 : Controlling stereochemistry through chiral resolution or asymmetric synthesis. For example, enantioselective reduction of ketone intermediates using catalysts like (R)- or (S)-BINAP-metal complexes .
  • Step 3 : Purification via column chromatography or crystallization to achieve >95% enantiomeric excess (ee) .

Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the Boc group, bromophenyl moiety, and hydroxyethyl chain. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves absolute configuration, particularly for chiral centers. This is critical for verifying stereochemical purity .
  • HPLC with Chiral Columns : To quantify enantiomeric excess using polysaccharide-based columns (e.g., Chiralpak AD-H) .

What are the primary applications of this compound in organic synthesis?

It serves as a protected intermediate for:

  • Peptide/Prodrug Synthesis : The Boc group shields the amine during multi-step reactions, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) .
  • Catalytic Asymmetric Reactions : The hydroxyethyl group participates in Mitsunobu reactions or oxidations to form ketones for further functionalization .

What safety precautions are recommended for handling this compound?

While specific toxicity data are limited:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to potential dust formation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

How can enantiomeric impurities be minimized during synthesis?

  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
  • Chiral Additives : Add (R)-proline derivatives to the reaction mixture to bias asymmetric induction .
  • Crystallization-Induced Diastereomer Transformation : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

How does the bromine substituent influence biological activity in comparative studies?

  • Enhanced Binding Affinity : The 3-bromo group increases hydrophobic interactions with enzyme active sites (e.g., kinase targets). Analog studies show a 10–50% activity boost compared to chloro or methyl derivatives .
  • Metabolic Stability : Bromine reduces oxidative metabolism in liver microsomes, as shown in CYP450 inhibition assays .

How should conflicting NMR and X-ray data be resolved during structural validation?

  • Dynamic Effects : If NMR suggests conformational flexibility (e.g., broad peaks), use variable-temperature NMR or DFT calculations to model rotamers .
  • Twinned Crystals : For X-ray data with high R-factor discrepancies, reprocess using SHELXL’s TWIN/BASF commands to account for crystal twinning .

What strategies optimize yield in large-scale Boc protection reactions?

  • Solvent Optimization : Replace THF with 2-MeTHF for better Boc₂O solubility and reduced side reactions .
  • Catalysis : Use 4-dimethylaminopyridine (DMAP) to accelerate the reaction at 0°C, achieving >90% yield .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.